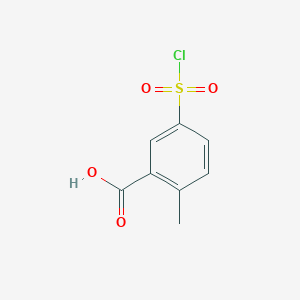

5-(Chlorosulfonyl)-2-methylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 210248. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chlorosulfonyl-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4S/c1-5-2-3-6(14(9,12)13)4-7(5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWIOAWRARBKDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30308844 | |

| Record name | 5-(Chlorosulfonyl)-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89001-57-0 | |

| Record name | 5-(Chlorosulfonyl)-2-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89001-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Chlorosulfonyl)-2-methylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089001570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 89001-57-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Chlorosulfonyl)-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 5-(Chlorosulfonyl)-2-methylbenzoic Acid: A Versatile Bifunctional Reagent for Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic use of versatile building blocks is paramount to the efficient synthesis of novel therapeutic agents. 5-(Chlorosulfonyl)-2-methylbenzoic acid (CAS No. 89001-57-0) stands out as a particularly valuable bifunctional molecule. Possessing both a highly reactive chlorosulfonyl group and a modifiable carboxylic acid moiety on a substituted benzene ring, it serves as a powerful scaffold for creating diverse molecular libraries. This guide provides an in-depth examination of its chemical properties, synthesis, reactivity, and applications, offering researchers and drug development professionals the technical insights required to effectively leverage this compound in their synthetic endeavors.

Core Chemical and Physical Properties

This compound is a solid organic compound whose utility is defined by the distinct chemical environments of its functional groups. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 89001-57-0 | [1][2][3][4] |

| Molecular Formula | C₈H₇ClO₄S | [1][2][5] |

| Molecular Weight | 234.66 g/mol | [1][3] |

| IUPAC Name | This compound | [5][6] |

| Synonyms | 3-Carboxy-4-methylbenzenesulfonyl chloride, 2-Methyl-5-(chlorosulfonyl)benzoic acid | [6] |

| Canonical SMILES | CC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O | [5][6] |

| Predicted pKa | 2.57 ± 0.25 | [6] |

| Predicted XLogP3-AA | 1.8 | [5][6] |

Note: Experimental physical properties such as melting point are not consistently reported in publicly available literature; researchers should rely on lot-specific certificates of analysis.

Synthesis and Purification

The most common and logical route for the preparation of this compound is the direct chlorosulfonation of 2-methylbenzoic acid (o-toluic acid), an example of electrophilic aromatic substitution.[7]

Synthesis Mechanism and Rationale

The reaction involves treating 2-methylbenzoic acid with an excess of chlorosulfonic acid (ClSO₃H). The methyl (-CH₃) and carboxylic acid (-COOH) groups on the aromatic ring direct the incoming electrophile (the chlorosulfonyl group). The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. Their combined influence favors the substitution at the C5 position, which is para to the activating methyl group and meta to the deactivating carboxylic acid group.

General Experimental Protocol for Synthesis

This protocol is based on established methods for the chlorosulfonation of benzoic acid derivatives.[7] All work must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (e.g., containing a sodium hydroxide solution to neutralize HCl gas), add 2-methylbenzoic acid (1.0 eq).

-

Reagent Addition: Cool the flask in an ice-water bath (0-5 °C). Slowly add chlorosulfonic acid (≥3.0 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acid.

-

Drying: Dry the isolated solid under vacuum to yield the crude this compound.

Purification

Conventional purification methods for aromatic carboxylic acids include recrystallization from a suitable solvent system (e.g., water, or an organic solvent mixture).[8] The choice of solvent should be determined empirically to maximize the yield of pure product while leaving impurities behind.

Synthesis Workflow Diagram

Caption: General experimental workflow for the synthesis of this compound.

Chemical Reactivity and Key Transformations

The synthetic versatility of this compound stems from the orthogonal reactivity of its two functional groups. This allows for selective modification, making it an ideal scaffold for building molecular complexity.

Reactions of the Chlorosulfonyl Group

The chlorosulfonyl group is a potent electrophile, readily undergoing nucleophilic substitution at the sulfur atom. This is its most significant feature for drug discovery applications.[7]

-

Sulfonamide Formation: Reaction with primary or secondary amines displaces the chloride to form a stable sulfonamide linkage. This is a cornerstone reaction in medicinal chemistry, as the sulfonamide moiety is a well-established pharmacophore found in diuretics, antibiotics, and anti-inflammatory drugs.

-

Sulfonate Ester Formation: Reaction with alcohols or phenols yields sulfonate esters.

-

Hydrolysis: The chlorosulfonyl group is sensitive to moisture and will hydrolyze in the presence of water to the corresponding sulfonic acid. This necessitates handling the compound under anhydrous conditions to preserve its reactivity.

Reactions of the Carboxylic Acid Group

The carboxylic acid group can undergo a range of classical transformations, allowing for further tuning of a molecule's physicochemical properties, such as solubility and lipophilicity.

-

Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) yields the corresponding ester.

-

Amidation: Reaction with an amine, typically in the presence of a peptide coupling agent (e.g., EDC, HATU), forms an amide bond. This allows for the introduction of new side chains and functional groups.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol.

Summary of Key Transformations

| Functional Group | Reagent Type | Product Functional Group | Reaction Class |

| Chlorosulfonyl | Amine (R-NH₂) | Sulfonamide | Nucleophilic Substitution |

| Chlorosulfonyl | Alcohol (R-OH) | Sulfonate Ester | Nucleophilic Substitution |

| Chlorosulfonyl | Water (H₂O) | Sulfonic Acid | Hydrolysis |

| Carboxylic Acid | Alcohol (R-OH) / Acid | Ester | Nucleophilic Acyl Subst. |

| Carboxylic Acid | Amine (R-NH₂) / Coupling Agent | Amide | Nucleophilic Acyl Subst. |

| Carboxylic Acid | Thionyl Chloride (SOCl₂) | Acyl Chloride | Nucleophilic Acyl Subst. |

Reaction Pathway Visualization

Caption: Key reaction pathways for this compound.

Analytical Characterization

Confirming the identity and purity of this compound and its subsequent derivatives is critical. A multi-technique approach is recommended.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is invaluable for monitoring reactions. Key vibrational bands to observe for the parent compound include:

-

O-H stretch (acid): A very broad band from ~2500-3300 cm⁻¹.[9]

-

C=O stretch (acid): A strong, sharp band around 1700 cm⁻¹.[10]

-

S=O stretch (sulfonyl chloride): Two characteristic strong bands, typically around 1375 cm⁻¹ (asymmetric) and 1185 cm⁻¹ (symmetric).

Upon reaction, the disappearance of the S-Cl band and the appearance of new bands (e.g., N-H stretches for sulfonamides) provide clear evidence of transformation.[8]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic region will show a complex splitting pattern for the three protons on the ring. The methyl group will appear as a singlet around 2.4-2.7 ppm, and the acidic proton will be a broad singlet at a high chemical shift (>10 ppm).

-

¹³C NMR: Will show eight distinct carbon signals corresponding to the molecular structure.

-

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the molecular formula. The presence of chlorine and sulfur gives a characteristic isotopic pattern.[5][11]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related aryl sulfonyl chlorides dictates that stringent safety protocols must be followed.

-

Hazards: Assumed to be highly corrosive. Causes severe skin burns and eye damage. Reacts violently with water, liberating toxic hydrogen chloride (HCl) gas. Harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a chemically resistant lab coat. Ensure full skin coverage.

-

Respiratory Protection: Use only in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator is required.

-

-

Handling:

-

Handle under an inert atmosphere (e.g., nitrogen or argon) where possible.

-

Avoid contact with water, moisture, strong bases, alcohols, and strong oxidizing agents.

-

Open and handle containers with care to prevent dust or vapor release.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials. A corrosives cabinet is recommended.

-

-

Spill & Disposal:

-

In case of a spill, do not use water. Dike and contain the spill with an inert, dry material like sand or vermiculite.

-

Dispose of waste in accordance with all federal, state, and local regulations. Contact a licensed professional waste disposal service.

-

Conclusion

This compound is a high-value synthetic intermediate whose bifunctional nature provides a robust platform for chemical innovation. Its ability to readily form the pharmaceutically important sulfonamide linkage, combined with the versatility of its carboxylic acid group, makes it an indispensable tool for researchers in drug discovery and organic synthesis. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective application in the laboratory.

References

-

Molecularinfo. (n.d.). cas number 89001-57-0 | this compound. Retrieved from [Link]

-

Molbase. (n.d.). This compound | 89001-57-0. Retrieved from [Link]

-

CDC Stacks. (n.d.). Supporting Information - Identification and Optimization of Anthranilic Acid based Inhibitors of RPA. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H7ClO4S). Retrieved from [Link]

-

SpectraBase. (n.d.). 5-(Chlorosulfonyl)-2-(hexadecyloxy)benzoic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). Retrieved from [Link]

-

LookChem. (n.d.). Cas 1026030-54-5,5-(chlorosulfonyl)-4-fluoro-2-methylbenzoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 2-Methylbenzoic acid (HMDB0002340). Retrieved from [Link]

-

ResearchGate. (n.d.). The FTIR spectra of 50 mg/L benzoic acid at various sonication times. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

Sources

- 1. This compound - Opulent Pharma [opulentpharma.com]

- 2. molecularinfo.com [molecularinfo.com]

- 3. chemscene.com [chemscene.com]

- 4. chemcd.com [chemcd.com]

- 5. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 6. Page loading... [guidechem.com]

- 7. This compound | 89001-57-0 | Benchchem [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. stacks.cdc.gov [stacks.cdc.gov]

5-(Chlorosulfonyl)-2-methylbenzoic acid CAS number and synonyms

An In-depth Technical Guide to 5-(Chlorosulfonyl)-2-methylbenzoic Acid for Advanced Research and Development

Introduction

This compound is a bifunctional organic compound of significant interest to researchers and professionals in synthetic chemistry and drug development. Its unique molecular architecture, featuring both a highly reactive chlorosulfonyl group and a versatile carboxylic acid moiety, establishes it as a valuable intermediate for the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical identity, synthesis, reactivity, and applications, with a focus on its practical utility in the laboratory.

Chemical Identity and Physicochemical Properties

A clear understanding of a compound's identity and properties is fundamental to its effective application. This compound is registered under CAS Number 89001-57-0.[1][2][3][4][5] A summary of its key identifiers and properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 89001-57-0 | [1][3][4][5] |

| Molecular Formula | C₈H₇ClO₄S | [1][3][6] |

| Molecular Weight | 234.65 g/mol | [1] |

| Synonyms | Benzoic acid, 5-(chlorosulfonyl)-2-methyl-; 2-methyl-5-chlorosulfonyl benzoic acid; 5-(Chlorosulphonyl)-2-methylbenzoic acid | [3][5] |

| InChI Key | FMWIOAWRARBKDQ-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O | [3] |

| Predicted pKa | 2.57 ± 0.25 | [3][4] |

Synthesis of this compound

The most common and logical method for synthesizing this compound is through the direct chlorosulfonation of 2-methylbenzoic acid (o-toluic acid).[2] This reaction is a classic example of electrophilic aromatic substitution.

Mechanism and Rationale

In this reaction, chlorosulfonic acid (ClSO₃H) serves as the source of the electrophile. The two substituents on the aromatic ring, the methyl group (-CH₃) and the carboxylic acid group (-COOH), direct the incoming chlorosulfonyl group. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The incoming electrophile is therefore directed to the position that is para to the methyl group and meta to the carboxylic acid group, which is the 5-position.

Below is a diagram illustrating the synthetic pathway.

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

-

2-methylbenzoic acid

-

Chlorosulfonic acid

-

1,2-Dichloroethane (solvent)

-

Ice water

Procedure:

-

In a fume hood, to a stirred mixture of 2-methylbenzoic acid in 1,2-dichloroethane, slowly add chlorosulfonic acid at a controlled temperature (e.g., 20°C) over several hours.

-

After the addition is complete, the reaction mixture is gently warmed (e.g., to 60-70°C) and maintained at this temperature for several hours to ensure the reaction goes to completion.

-

The reaction is monitored by a suitable technique (e.g., TLC or LC-MS).

-

Once the reaction is complete, the mixture is cooled to room temperature.

-

The reaction mixture is then carefully poured into a beaker containing crushed ice or ice water to quench the excess chlorosulfonic acid and precipitate the product.

-

The resulting solid product is collected by filtration, washed with cold water, and dried under vacuum.

Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its two functional groups, which can be addressed selectively.

-

Chlorosulfonyl Group (-SO₂Cl): This group is a potent electrophile, highly susceptible to nucleophilic attack. Its primary utility is in the synthesis of sulfonamides through reaction with primary or secondary amines.[2] It can also react with other nucleophiles, such as alcohols to form sulfonate esters.

-

Carboxylic Acid Group (-COOH): This group can undergo a range of classic transformations. It can be converted to esters via Fischer esterification with alcohols in the presence of an acid catalyst, or to amides by reacting with amines using a suitable activating agent.

This dual reactivity makes it an excellent scaffold for building molecular libraries in drug discovery.[2]

Caption: Key synthetic transformations of the core molecule.

Applications in Research and Drug Development

This compound is primarily used as a strategic building block for more complex molecules rather than as an end product itself.[2]

-

Medicinal Chemistry: The sulfonamide linkage formed from the chlorosulfonyl group is a well-established pharmacophore found in numerous antibacterial, anti-inflammatory, and diuretic drugs.[2] This intermediate allows for the systematic synthesis of diverse sulfonamide derivatives by reacting it with various amines, while the carboxylic acid group can be modified to fine-tune properties like solubility and target engagement.

-

Organic Synthesis: Its bifunctional nature makes it an ideal starting material for creating complex molecular architectures. The ability to perform sequential or orthogonal reactions on its two functional groups provides a powerful tool for synthetic chemists.

Safety and Handling

Given its chemical structure, this compound should be handled with care. The chlorosulfonyl group is highly reactive and will readily hydrolyze in the presence of moisture to produce hydrochloric acid and the corresponding sulfonic acid, making the compound corrosive.

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.[4] Keep away from moisture.

Conclusion

This compound is a versatile and valuable reagent in modern organic synthesis. Its straightforward preparation and the orthogonal reactivity of its functional groups make it a powerful tool for constructing complex molecules, particularly in the field of medicinal chemistry. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for leveraging its full potential in research and development.

References

-

PrepChem.com. Synthesis of 5-Chlorosulphonyl-2-methoxy benzoic acid (D1). [Link]

-

LookChem. Cas 89001-57-0,Benzoic acid, 5-(chlorosulfonyl). [Link]

-

molecularinfo.com. cas number 89001-57-0 | this compound. [Link]

-

PubChem. 5-Chlorosulphonyl-2-anisic acid. [Link]

Sources

- 1. This compound - Opulent Pharma [opulentpharma.com]

- 2. This compound | 89001-57-0 | Benchchem [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. lookchem.com [lookchem.com]

- 5. molecularinfo.com [molecularinfo.com]

- 6. 5-CHLOROSULFONYL-2-METHYL-BENZOIC ACID [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

Physical and chemical characteristics of 5-(Chlorosulfonyl)-2-methylbenzoic acid

An In-depth Technical Guide to 5-(Chlorosulfonyl)-2-methylbenzoic Acid for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional organic compound of significant interest in synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. Its value lies in the distinct and orthogonal reactivity of its two functional groups: a highly reactive chlorosulfonyl group and a versatile carboxylic acid moiety. This guide provides a comprehensive overview of its physical and chemical characteristics, synthesis, and applications, offering field-proven insights for its effective utilization in research and development.

Chemical Identity and Structure

This compound is a derivative of benzoic acid, featuring a chlorosulfonyl group at the 5-position and a methyl group at the 2-position of the benzene ring.

-

Molecular Weight: 234.65 g/mol [1]

-

Synonyms: 2-methyl-5-chlorosulfonyl benzoic acid, Benzoic acid, 5-(chlorosulfonyl)-2-methyl-[2]

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. Experimental data for this specific compound is limited in publicly available literature; therefore, some properties are predicted or inferred from structurally similar compounds.

| Property | Value | Source |

| Molecular Weight | 234.65 g/mol | [1] |

| Molecular Formula | C₈H₇ClO₄S | [1][2][4] |

| Monoisotopic Mass | 233.97536 Da | [5] |

| XlogP (predicted) | 1.8 | [5] |

| Appearance | White to off-white solid (inferred) | N/A |

| Solubility | Soluble in organic solvents like diethyl ether, THF; reacts with water and alcohols. | [6] |

Spectral Characterization

While specific spectra for this compound are not widely published, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group, and the carboxylic acid proton. The aromatic region would display a complex splitting pattern due to the substitution pattern.

-

Carboxylic Acid (-COOH): A broad singlet, typically downfield (>10 ppm).

-

Aromatic Protons (Ar-H): Three protons on the aromatic ring, expected to appear in the range of 7.5-8.5 ppm. Their splitting pattern will be influenced by their positions relative to the electron-withdrawing sulfonyl chloride and carboxylic acid groups and the electron-donating methyl group.

-

Methyl Protons (-CH₃): A singlet around 2.4-2.7 ppm.[7]

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide signals for each of the eight unique carbon atoms in the molecule.

-

Carboxylic Carbon (-COOH): Expected around 165-175 ppm.[8]

-

Aromatic Carbons (Ar-C): Six distinct signals in the aromatic region (approx. 120-145 ppm). The carbons attached to the substituents will have characteristic shifts.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 20-25 ppm.[7]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ at m/z 234, with a characteristic M+2 peak at m/z 236 with approximately one-third the intensity, corresponding to the ³⁷Cl isotope.[5]

Predicted Fragmentation Pattern:

Caption: Predicted major fragmentation pathways in EI-MS.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is derived from the distinct reactivity of its two primary functional groups. This allows for selective transformations, making it a versatile building block.

Reactivity of the Chlorosulfonyl Group (-SO₂Cl)

The chlorosulfonyl group is a potent electrophile, highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in forming sulfonamides, a critical pharmacophore in many drugs.

-

Reaction with Amines: Reacts readily with primary or secondary amines to form stable sulfonamides. This is one of the most common and important reactions of this compound.

-

Reaction with Alcohols: Reacts with alcohols to yield sulfonate esters.

-

Hydrolysis: The chlorosulfonyl group is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid in the presence of water.

Reactivity of the Carboxylic Acid Group (-COOH)

The carboxylic acid group offers a wide range of transformation possibilities common to this functional group.

-

Esterification: Can be converted to an ester through reaction with an alcohol under acidic conditions.

-

Amidation: Can be activated (e.g., with thionyl chloride to form an acyl chloride) and then reacted with an amine to form an amide.

-

Reduction: Can be reduced to a primary alcohol using strong reducing agents like LiAlH₄.

Key Reaction Pathways

Caption: Major reaction pathways for the functional groups.

Synthesis Protocol

The most direct and common method for preparing this compound is through the electrophilic aromatic substitution of 2-methylbenzoic acid (o-toluic acid) using chlorosulfonic acid. The directing effects of the ortho-methyl group and the meta-directing carboxylic acid group favor substitution at the 5-position.

Experimental Protocol: Chlorosulfonation of 2-Methylbenzoic Acid

This protocol is based on well-established procedures for the chlorosulfonation of benzoic acid derivatives.[6][9][10]

Materials:

-

2-Methylbenzoic acid (o-toluic acid)

-

Chlorosulfonic acid (ClSO₃H)

-

Ice

-

Diethyl ether

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Saturated aqueous sodium chloride solution

Procedure:

-

Reaction Setup: In a flask equipped with a stirrer and under an inert atmosphere, cautiously add 2-methylbenzoic acid to an excess of chlorosulfonic acid (e.g., 5-10 equivalents) at a controlled temperature (e.g., 0-10 °C).

-

Reaction Execution: Allow the mixture to warm to room temperature and then heat to 60-100 °C for several hours to ensure complete reaction.[6][9] The progress can be monitored by TLC or HPLC.

-

Quenching: After cooling the reaction mixture to room temperature, it is very slowly and carefully poured into a beaker containing a large amount of crushed ice and water. This step is highly exothermic and must be performed with extreme caution in a well-ventilated fume hood.

-

Isolation: The precipitated solid product is collected by vacuum filtration and washed thoroughly with cold water to remove any remaining acid.

-

Purification: The crude product can be purified by recrystallization. A common method involves dissolving the crude solid in a suitable organic solvent like diethyl ether, washing with brine, drying over anhydrous magnesium sulfate, and then precipitating the product by adding a non-polar solvent like hexane.[6] The final product is collected by filtration and dried under vacuum.

Synthesis Workflow

Caption: General workflow for the synthesis of the title compound.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a strategic intermediate. Its bifunctional nature makes it an ideal scaffold for creating libraries of diverse compounds for screening in drug discovery and materials science.

-

Medicinal Chemistry: It serves as a valuable precursor for synthesizing novel therapeutic agents. The sulfonamide linkage formed from its reaction with various amines is a well-known pharmacophore present in numerous antibacterial, anti-inflammatory, and diuretic drugs. The carboxylic acid group can be further modified to fine-tune properties like solubility, bioavailability, and target engagement.

-

Organic Synthesis: In a broader context, it is an effective building block for introducing the substituted benzoic acid motif into more complex molecular architectures.

Safety and Handling

As a reactive chemical, this compound should be handled with appropriate safety precautions.

-

Hazards: It is expected to be corrosive and a lachrymator due to the chlorosulfonyl group. It will react exothermically with water, releasing HCl gas.

-

Handling: Handle in a well-ventilated fume hood, wearing personal protective equipment (gloves, safety glasses, lab coat). Store in a cool, dry place, away from moisture.

References

-

PrepChem. (n.d.). Synthesis of 5-Chlorosulphonyl-2-methoxy benzoic acid (D1). Retrieved from [Link]

-

PubChem. (n.d.). 5-Chlorosulphonyl-2-anisic acid | C8H7ClO5S | CID 104007. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-methylbenzenesulfonic acid | C7H7ClO3S | CID 15155330. Retrieved from [Link]

-

Angew. Chem. Int. Ed. 2018, 57, 7205. (Supporting Information). Retrieved from [Link]

-

ChemBK. (n.d.). 4-Chloro-5-chlorosulfonyl-2-methyl-benzoic acid methyl ester. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-fluoro-5-chlorosulfonylbenzoic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H7ClO4S). Retrieved from [Link]

-

NIST WebBook. (n.d.). m-(Chlorosulfonyl)benzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). RU2553258C1 - Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate.

-

molecularinfo.com. (n.d.). cas number 89001-57-0 | this compound. Retrieved from [Link]

-

LookChem. (n.d.). Cas 89001-57-0,Benzoic acid, 5-(chlorosulfonyl)-. Retrieved from [Link]

Sources

- 1. This compound - Opulent Pharma [opulentpharma.com]

- 2. molecularinfo.com [molecularinfo.com]

- 3. lookchem.com [lookchem.com]

- 4. 5-CHLOROSULFONYL-2-METHYL-BENZOIC ACID [chemicalbook.com]

- 5. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 6. prepchem.com [prepchem.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. prepchem.com [prepchem.com]

- 10. prepchem.com [prepchem.com]

5-(Chlorosulfonyl)-2-methylbenzoic acid molecular structure and weight

An In-Depth Technical Guide to 5-(Chlorosulfonyl)-2-methylbenzoic Acid: A Strategic Building Block in Medicinal Chemistry

This guide provides a comprehensive technical overview of this compound, a bifunctional organic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its molecular characteristics, synthesis, chemical reactivity, and applications as a strategic intermediate in the construction of complex, biologically active molecules.

Molecular Structure and Physicochemical Properties

This compound is an aromatic compound featuring both a carboxylic acid and a sulfonyl chloride functional group. This dual reactivity is the cornerstone of its utility in synthetic chemistry. The substitution pattern on the benzene ring—a methyl group at position 2 and a chlorosulfonyl group at position 5 relative to the carboxylic acid—is a result of the directing effects during its synthesis.

The molecular structure and key identifiers are foundational to understanding its chemical behavior. Its formula is C₈H₇ClO₄S, with a molecular weight of approximately 234.66 g/mol .[1][2][3][4]

Structural and Chemical Identifiers

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇ClO₄S | [1][2][3][5][6] |

| Molecular Weight | 234.66 g/mol | [1][2][3] |

| CAS Number | 89001-57-0 | [1][2][3][5] |

| Canonical SMILES | CC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O | [2][6] |

| InChI | InChI=1S/C8H7ClO4S/c1-5-2-3-6(14(9,12)13)4-7(5)8(10)11/h2-4H,1H3,(H,10,11) | [2][6] |

Physicochemical Data

A summary of the key physical and computed properties is presented below, providing insights into the compound's behavior in various experimental settings.

| Property | Value | Source(s) |

| Appearance | White solid (typical) | [3] |

| Melting Point | 152-154 °C | [3] |

| Boiling Point | 398.7 °C (Predicted) | [3] |

| Density | 1.514 g/cm³ (Predicted) | [3] |

| pKa | 2.57 ± 0.25 (Predicted) | [1] |

| XLogP | 1.8 (Predicted) | [6] |

| Topological Polar Surface Area | 79.8 Ų | [1] |

Synthesis and Mechanism

The most direct and industrially relevant method for preparing this compound is through the electrophilic aromatic substitution of 2-methylbenzoic acid (o-toluic acid).[7] This reaction leverages the high reactivity of chlorosulfonic acid (ClSO₃H) as both the sulfonating agent and the solvent.

Reaction Mechanism: Chlorosulfonation

The synthesis is a classic chlorosulfonation reaction. The mechanism proceeds as follows:

-

Generation of the Electrophile: Chlorosulfonic acid acts as the source of the chlorosulfonium cation (⁺SO₂Cl), a potent electrophile.

-

Electrophilic Attack: The electron-rich aromatic ring of 2-methylbenzoic acid attacks the electrophile. The directing effects of the substituents are critical. The methyl group is an ortho-, para-director, and the carboxylic acid group is a meta-director. Their combined influence directs the incoming sulfonyl chloride group primarily to the position para to the methyl group and meta to the carboxylic acid, which is position 5.

-

Rearomatization: The resulting arenium ion intermediate loses a proton to restore the aromaticity of the ring, yielding the final product.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a representative procedure based on established methods for the chlorosulfonation of aromatic acids. Causality: The use of excess chlorosulfonic acid ensures the reaction goes to completion and serves as the solvent. The reaction is performed at a controlled temperature to prevent unwanted side reactions. Quenching the reaction mixture in ice water is a critical step; it hydrolyzes the excess chlorosulfonic acid and precipitates the less water-soluble product.

Materials:

-

2-methylbenzoic acid

-

Chlorosulfonic acid (freshly distilled is recommended)

-

Crushed ice

-

Deionized water

-

Standard laboratory glassware, including a round-bottom flask, addition funnel, and magnetic stirrer

-

Fume hood

Procedure:

-

Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel.

-

Reagent Addition: Charge the flask with chlorosulfonic acid (e.g., 4 molar equivalents). Cool the flask in an ice-water bath to 0-5 °C.

-

Substrate Addition: Slowly add 2-methylbenzoic acid (1 molar equivalent) portion-wise to the stirred chlorosulfonic acid, ensuring the internal temperature does not exceed 15 °C. The reaction is exothermic and will evolve significant amounts of HCl gas.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until the reaction is complete (monitoring by TLC is recommended).

-

Workup: Carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with stirring. This step is highly exothermic and must be done cautiously in a fume hood.

-

Isolation: The product will precipitate as a solid. Allow the ice to melt completely, then collect the solid by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with cold deionized water to remove residual acids. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane). Dry the purified product under vacuum.

Chemical Reactivity and Applications

The synthetic value of this compound lies in the orthogonal reactivity of its two functional groups. This allows for sequential, selective modifications, making it a versatile building block, particularly in the synthesis of compound libraries for drug discovery.[7]

Reactions of the Sulfonyl Chloride Group

The sulfonyl chloride moiety is a powerful electrophile, making it highly susceptible to nucleophilic attack. Its primary application is the synthesis of sulfonamides.

-

Sulfonamide Formation: Reacting the sulfonyl chloride with primary or secondary amines in the presence of a base (like pyridine or sodium carbonate) readily forms a stable sulfonamide linkage.[7] This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in many antibacterial, diuretic, and anti-inflammatory drugs.

Reactions of the Carboxylic Acid Group

The carboxylic acid group can undergo a variety of classical transformations:

-

Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) yields the corresponding ester.

-

Amide Formation: Activation of the carboxylic acid (e.g., to an acid chloride with thionyl chloride, or using coupling reagents like HATU) followed by reaction with an amine forms an amide bond.

This dual functionality allows the molecule to be used as a linker, connecting two different molecular fragments through sulfonamide and amide/ester bonds.

Caption: Key reactivity pathways for this compound.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood. While a specific, comprehensive MSDS for this exact compound is not widely published, data from closely related sulfonyl chlorides provides a strong basis for its hazard profile.[6][8]

Hazard Identification:

-

Classification: Expected to be classified as a corrosive solid.[6][8]

-

Signal Word: Danger

-

Hazard Statements:

-

Causes severe skin burns and eye damage.

-

Reacts with water, liberating toxic gas (HCl).

-

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Not required if handled properly in a fume hood. In case of dust formation, use a certified particulate respirator.

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Inhalation: Move victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from moisture and incompatible materials such as strong bases and oxidizing agents. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[3]

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemistry. Its bifunctional nature, with two reactive sites of differing chemical character, allows for the strategic and controlled synthesis of complex molecules. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers aiming to leverage this compound in the development of novel sulfonamides and other derivatives for pharmaceutical and materials science applications.

References

-

PubChemLite. This compound (C8H7ClO4S). Available at: [Link]

-

LookChem. Cas 89001-57-0, Benzoic acid, 5-(chlorosulfonyl)-. Available at: [Link]

-

molecularinfo.com. cas number 89001-57-0 | this compound. Available at: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 89001-57-0 Name: [xixisys.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound - Opulent Pharma [opulentpharma.com]

- 5. CAS 89001-57-0 | Sigma-Aldrich [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound | 89001-57-0 | Benchchem [benchchem.com]

- 8. fishersci.com [fishersci.com]

A Technical Guide to the Spectral Analysis of 5-(Chlorosulfonyl)-2-methylbenzoic Acid

This guide provides an in-depth technical analysis of the spectral data for 5-(Chlorosulfonyl)-2-methylbenzoic acid, a key intermediate in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural characteristics of the molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is crucial for confirming molecular structure, assessing purity, and understanding chemical reactivity.

Introduction to this compound

This compound (C₈H₇ClO₄S) is a bifunctional organic compound featuring a carboxylic acid group and a reactive sulfonyl chloride group attached to a toluene scaffold. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly for the preparation of sulfonamides and other derivatives with potential biological activity. Accurate and comprehensive spectral analysis is paramount to ensure the identity and quality of this reagent in any synthetic workflow.

Due to the limited availability of experimental spectral data in public databases, this guide will utilize high-quality predicted spectra to provide a thorough analysis. This approach is a scientifically valid and widely used alternative in modern chemical research, enabling detailed structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Data Acquisition

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Typical):

-

Spectrometer: 400 MHz or higher field strength

-

¹H NMR:

-

Pulse Program: Standard single pulse

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled

-

Number of Scans: 1024 or more

-

Relaxation Delay: 2-5 seconds

-

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹H NMR Spectral Data & Interpretation

The predicted ¹H NMR spectrum of this compound reveals distinct signals corresponding to the aromatic protons, the methyl group, and the carboxylic acid proton.

| Predicted Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~8.2 - 8.4 | Doublet | 1H | Aromatic H (position 6) |

| ~8.0 - 8.2 | Doublet of doublets | 1H | Aromatic H (position 4) |

| ~7.5 - 7.7 | Doublet | 1H | Aromatic H (position 3) |

| ~2.7 | Singlet | 3H | Methyl (-CH₃) |

Interpretation:

-

The broad singlet in the downfield region (~11.0 - 13.0 ppm) is characteristic of the acidic proton of the carboxylic acid group. Its chemical shift can be highly dependent on the solvent and concentration.

-

The aromatic region displays three distinct signals, consistent with a trisubstituted benzene ring. The electron-withdrawing nature of the chlorosulfonyl and carboxylic acid groups causes the aromatic protons to be deshielded, shifting their signals downfield.

-

The singlet at approximately 2.7 ppm corresponds to the three protons of the methyl group.

¹³C NMR Spectral Data & Interpretation

The predicted ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ) / ppm | Assignment |

| ~168 | Carboxylic acid carbon (-C OOH) |

| ~145 | Aromatic carbon (-C -SO₂Cl) |

| ~140 | Aromatic carbon (-C -CH₃) |

| ~135 | Aromatic carbon (position 6) |

| ~132 | Aromatic carbon (position 4) |

| ~130 | Aromatic carbon (-C -COOH) |

| ~128 | Aromatic carbon (position 3) |

| ~20 | Methyl carbon (-C H₃) |

Interpretation:

-

The signal at the lowest field (~168 ppm) is assigned to the carbonyl carbon of the carboxylic acid.

-

The aromatic carbons exhibit a range of chemical shifts influenced by the electronic effects of the substituents. The carbons directly attached to the electron-withdrawing sulfonyl chloride and carboxylic acid groups are shifted further downfield.

-

The upfield signal at around 20 ppm is characteristic of the methyl group carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Predicted IR Spectral Data & Interpretation

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300 - 2500 (broad) | O-H stretch | Carboxylic acid |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1380 and ~1180 | Asymmetric and Symmetric SO₂ stretch | Sulfonyl chloride |

| ~3000 - 2850 | C-H stretch | Methyl and Aromatic |

| ~1600, ~1475 | C=C stretch | Aromatic ring |

| ~600 | S-Cl stretch | Sulfonyl chloride |

Interpretation:

-

A very broad absorption band in the region of 3300-2500 cm⁻¹ is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

-

The strong, sharp peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the carboxylic acid group.

-

Two strong absorptions around 1380 cm⁻¹ and 1180 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group in the sulfonyl chloride moiety.

-

The presence of C-H stretching vibrations for both the aromatic ring and the methyl group are expected in the 3000-2850 cm⁻¹ region.

-

Aromatic C=C stretching vibrations typically appear as a pair of peaks around 1600 cm⁻¹ and 1475 cm⁻¹.

-

The S-Cl stretching vibration is expected to appear at a lower frequency, around 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: MS Data Acquisition

Method (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.

-

Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum & Fragmentation Analysis

Molecular Ion Peak:

-

The predicted monoisotopic mass of this compound is approximately 233.97 g/mol .

-

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 234.

-

Due to the natural abundance of the ³⁷Cl isotope, an M+2 peak at m/z 236 with an intensity of about one-third of the M⁺ peak is also anticipated.

Key Predicted Fragmentation Peaks:

| m/z | Predicted Fragment Ion | Loss from Molecular Ion |

| 199 | [M - Cl]⁺ | Loss of a chlorine radical |

| 170 | [M - SO₂Cl]⁺ | Loss of a chlorosulfonyl radical |

| 153 | [M - SO₂Cl - OH]⁺ | Loss of chlorosulfonyl and hydroxyl radicals |

| 135 | [M - COOH - SO₂]⁺ | Loss of carboxyl and sulfur dioxide |

Fragmentation Pathway:

The fragmentation of this compound is likely initiated by the loss of the labile chlorine atom from the sulfonyl chloride group or the entire chlorosulfonyl group. Subsequent fragmentation may involve the loss of the carboxylic acid group or parts of it.

A Technical Guide to the Solubility Profile of 5-(Chlorosulfonyl)-2-methylbenzoic Acid

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility profile of 5-(chlorosulfonyl)-2-methylbenzoic acid. While specific experimental data for this compound is not extensively available in public literature, this document, grounded in fundamental chemical principles and established analytical methodologies, offers researchers, scientists, and drug development professionals a robust framework for understanding and experimentally determining its solubility. The guide delves into the physicochemical characteristics of the molecule, predicts its behavior in various solvent classes, and provides detailed, field-proven protocols for accurate solubility assessment.

Introduction: The Significance of a Solubility Profile

This compound is a bifunctional organic compound featuring both a carboxylic acid and a highly reactive chlorosulfonyl group.[1] This unique combination makes it a valuable intermediate in synthetic chemistry, particularly in the development of novel pharmaceutical agents and other specialized chemical entities. The chlorosulfonyl moiety is a precursor for sulfonamides, a critical class of therapeutic agents, while the carboxylic acid group offers a handle for further molecular modifications.[1]

Understanding the solubility of this compound is paramount for its effective use. Solubility dictates the choice of reaction media, purification strategies like recrystallization, and is a critical determinant of a drug candidate's bioavailability.[2][3] Poor solubility can lead to unreliable results in in-vitro assays and pose significant challenges during formulation development.[2][3] This guide provides the foundational knowledge and practical protocols to navigate these challenges.

Physicochemical Properties and Predicted Solubility Behavior

A molecule's solubility is governed by its structural features and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guideline.[4][5]

Key Molecular Features of this compound:

-

Carboxylic Acid Group (-COOH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. Its presence suggests potential solubility in polar protic solvents. The acidity of the carboxylic acid (predicted pKa ≈ 2-3) implies that its solubility will be highly pH-dependent, with significantly increased solubility in aqueous basic solutions due to the formation of the carboxylate salt.[6]

-

Chlorosulfonyl Group (-SO₂Cl): This is a highly polar and reactive group. While polar, its primary interaction with protic solvents like water or alcohols can lead to solvolysis, a chemical reaction that degrades the compound.[7] This reactivity must be a key consideration when selecting solvents. It is generally more stable in aprotic solvents.

-

Aromatic Ring and Methyl Group: The benzene ring and the methyl group contribute to the molecule's nonpolar character, suggesting some solubility in nonpolar or moderately polar aprotic solvents.

Predicted Solubility Profile:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Limited to moderate solubility is expected, but this is complicated by the reactivity of the chlorosulfonyl group.[7] In aqueous media, solubility will be lowest at low pH and increase significantly in alkaline conditions due to the ionization of the carboxylic acid.[8] The presence of water can also enhance the solubility of carboxylic acids in some organic solvents.[9]

-

Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile, Tetrahydrofuran (THF)): High solubility is anticipated in solvents like DMF and DMSO, which are excellent at solvating polar molecules. These are often good choices for reaction media.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is expected due to the polar nature of the functional groups.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility may be observed.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method .[10][11] This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.[12][13]

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (high purity)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Analytical balance

-

Volumetric flasks and pipettes[12]

Step-by-Step Protocol: Shake-Flask Method [10][12][14]

-

Preparation: Add an excess amount of solid this compound to a vial. The key is to have undissolved solid remaining at the end of the experiment to ensure equilibrium has been reached.[10]

-

Solvent Addition: Add a known volume of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[10] A preliminary time-course study can be conducted to determine the point at which the concentration in solution reaches a plateau.[10]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To ensure complete removal of undissolved solid, centrifuge the samples at high speed.

-

Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a syringe filter to remove any remaining microscopic particles.[10][12]

-

Dilution and Analysis: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.

-

Quality Control: Perform the experiment in triplicate to ensure the reproducibility of the results.[12]

Visualizing the Workflow

Diagram 1: Experimental Workflow for Equilibrium Solubility Determination

Caption: A flowchart of the shake-flask method for solubility.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison across different solvents and conditions.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Solvent Class | Solvent | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | [Insert Experimental Data] |

| Dimethylformamide (DMF) | High | [Insert Experimental Data] | |

| Acetonitrile | Moderate | [Insert Experimental Data] | |

| Polar Protic | Ethanol | Moderate (potential solvolysis) | [Insert Experimental Data] |

| Methanol | Moderate (potential solvolysis) | [Insert Experimental Data] | |

| Aqueous | Water (pH 2) | Low | [Insert Experimental Data] |

| Water (pH 7.4) | Moderate | [Insert Experimental Data] | |

| Water (pH 10) | High | [Insert Experimental Data] | |

| Chlorinated | Dichloromethane | Moderate | [Insert Experimental Data] |

| Nonpolar | Toluene | Low | [Insert Experimental Data] |

| Hexane | Very Low | [Insert Experimental Data] |

Safety and Handling Considerations

Due to the presence of the chlorosulfonyl group, this compound should be handled with care. Sulfonyl chlorides are reactive and can be corrosive and lachrymatory.

-

Handling: Always handle this compound in a well-ventilated fume hood.[15] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15][16]

-

Reactivity: Avoid contact with water and other nucleophilic reagents, as this can lead to the release of hydrochloric acid and sulfonic acid.[17] The compound is incompatible with strong bases, oxidizing agents, and alcohols.[15][16]

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture.[15]

Conclusion

This technical guide provides a predictive framework and a practical, validated methodology for characterizing the solubility of this compound. By understanding the interplay of its functional groups with different solvent classes and by employing rigorous experimental techniques such as the shake-flask method, researchers can generate the critical data needed for successful process development, formulation, and synthesis activities. The inherent reactivity of the chlorosulfonyl group necessitates careful solvent selection and handling to ensure the integrity of the compound and the safety of the researcher.

References

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility?. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments. Retrieved from [Link]

-

Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

-

Chinese Pharmaceutical Association. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Retrieved from [Link]

-

World Health Organization. (2019). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

SD Fine-Chem Limited. (n.d.). SULPHURYL CHLORIDE MSDS. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

New Jersey Department of Health. (2000). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

-

Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

INCHEM. (1998). ICSC 0198 - SULPHURYL CHLORIDE. Retrieved from [Link]

-

University of Wisconsin System. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Unknown. (n.d.). Carboxylic Acid Structure and Chemistry: Part 2. Retrieved from [Link]

-

OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Retrieved from [Link]

-

PubMed. (2008). Structural effects on the solvolytic reactivity of carboxylic and sulfonic acid chlorides. Comparisons with gas-phase data for cation formation. Retrieved from [Link]

Sources

- 1. This compound | 89001-57-0 | Benchchem [benchchem.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.ws [chem.ws]

- 6. www1.udel.edu [www1.udel.edu]

- 7. Structural effects on the solvolytic reactivity of carboxylic and sulfonic acid chlorides. Comparisons with gas-phase data for cation formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. webhome.auburn.edu [webhome.auburn.edu]

- 9. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]

- 10. quora.com [quora.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. researchgate.net [researchgate.net]

- 14. bioassaysys.com [bioassaysys.com]

- 15. nj.gov [nj.gov]

- 16. fishersci.com [fishersci.com]

- 17. ICSC 0198 - SULPHURYL CHLORIDE [inchem.org]

An In-depth Technical Guide to the Reactivity of the Chlorosulfonyl Functional Group

Abstract

The chlorosulfonyl (-SO₂Cl) group is a cornerstone of modern organic synthesis, prized for its high reactivity and versatility. This guide provides an in-depth analysis of the fundamental principles governing the reactivity of this functional group. We will explore its synthesis, delve into the mechanistic nuances of its key reactions—including sulfonamide and sulfonate ester formation—and examine its strategic application in the complex landscape of pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of chlorosulfonyl chemistry. We will bridge theoretical concepts with practical, field-proven insights to provide a comprehensive and actionable resource.

Introduction: The Enduring Significance of the Chlorosulfonyl Group

The chlorosulfonyl group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom and an organic residue (R-SO₂Cl), is a powerful tool in the synthetic chemist's arsenal.[1] Its utility is rooted in the highly electrophilic nature of the sulfur atom, which makes it a prime target for a wide array of nucleophiles.[2] This inherent reactivity allows for the facile construction of sulfonamides and sulfonate esters, moieties that are ubiquitous in pharmaceuticals, agrochemicals, and materials science.[2][3]

The strategic incorporation of the sulfonamide group, in particular, is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Sulfonamides are key functional groups in a variety of drugs, including antibacterial agents, diuretics, and hypoglycemics.[2] Understanding the intricacies of chlorosulfonyl group reactivity is therefore not merely an academic exercise but a critical component of modern drug discovery and development.

This guide will provide a holistic view of chlorosulfonyl chemistry, from the practicalities of synthesis to the subtleties of reaction mechanisms and their application in creating complex molecular architectures.

Synthesis of Sulfonyl Chlorides: Building the Reactive Intermediate

The effective use of the chlorosulfonyl group begins with its synthesis. Several robust methods exist for the preparation of sulfonyl chlorides, each with its own advantages and substrate scope.

Chlorosulfonation of Arenes

Aromatic sulfonyl chlorides are commonly synthesized via electrophilic aromatic substitution using chlorosulfonic acid (ClSO₃H). This reaction, while effective, can sometimes be aggressive and may not be suitable for sensitive substrates.

A mechanistically related and widely used method is the Sandmeyer-type reaction, which involves the diazotization of an aromatic amine followed by reaction with sulfur dioxide in the presence of a copper catalyst.[4][5] This approach is particularly valuable for accessing a diverse range of substituted aryl sulfonyl chlorides.[6]

Oxidative Chlorination of Thiols and Disulfides

Aliphatic and aromatic sulfonyl chlorides can be prepared through the oxidative chlorination of the corresponding thiols or disulfides. A variety of oxidizing agents can be employed for this transformation. A combination of hydrogen peroxide and zirconium tetrachloride has been shown to be a highly efficient system for this conversion, offering high yields and short reaction times under mild conditions.[7] Another effective method utilizes N-chlorosuccinimide (NCS) in the presence of a chloride source.[7]

From Sulfonic Acids and their Salts

Sulfonyl chlorides can also be generated from sulfonic acids or their salts by treatment with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This is a straightforward and often high-yielding method, provided the starting sulfonic acid is readily available.

From Sulfonyl Hydrazides

A more recent and convenient method involves the reaction of sulfonyl hydrazides with N-halosuccinimides (NCS or NBS).[8] This protocol is simple, rapid, and allows for the efficient synthesis of both sulfonyl chlorides and bromides.[8]

Table 1: Comparison of Common Sulfonyl Chloride Synthesis Methods

| Method | Starting Material | Key Reagents | Advantages | Limitations |

| Chlorosulfonation | Aromatic Hydrocarbon | Chlorosulfonic Acid | Direct, often high-yielding for simple arenes. | Harsh conditions, potential for side reactions. |

| Sandmeyer Reaction | Aryl Amine | NaNO₂, HCl, SO₂, Cu catalyst | Wide substrate scope, good functional group tolerance.[4][5] | Requires diazotization step, potential for side products. |

| Oxidative Chlorination | Thiol or Disulfide | H₂O₂/ZrCl₄ or NCS/HCl | Mild conditions, high yields.[7] | Availability of starting thiols can be a limitation. |

| From Sulfonyl Hydrazides | Sulfonyl Hydrazide | NCS or NBS | Rapid, simple, and clean.[8] | Requires synthesis of the starting sulfonyl hydrazide. |

Core Reactivity: The Electrophilic Nature of the Chlorosulfonyl Group

The reactivity of the chlorosulfonyl group is dominated by the high electrophilicity of the sulfur atom. This is a consequence of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Nucleophiles readily attack this electrophilic center, leading to the displacement of the chloride ion, which is an excellent leaving group.

Reaction with Nucleophiles: A General Mechanism

The fundamental reaction of a sulfonyl chloride is a nucleophilic acyl substitution-type mechanism at the sulfur atom.

Diagram 1: General Nucleophilic Attack on a Sulfonyl Chloride

Caption: Nucleophilic attack at the electrophilic sulfur center of a sulfonyl chloride.

The rate of this reaction is influenced by several factors:

-

The nature of the nucleophile: Stronger nucleophiles react more rapidly.

-

The nature of the 'R' group: Electron-withdrawing 'R' groups increase the electrophilicity of the sulfur atom and accelerate the reaction.

-

Steric hindrance: Bulky 'R' groups or nucleophiles can hinder the approach of the nucleophile, slowing the reaction.

-

Solvent: Polar aprotic solvents are often used to dissolve the reactants and facilitate the reaction.

Formation of Sulfonamides

The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone of organic synthesis, yielding sulfonamides.[2] This reaction is typically carried out in the presence of a base to neutralize the HCl generated.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

-

Dissolve the amine (1.0 eq.) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran) in a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Add a non-nucleophilic base (e.g., triethylamine, pyridine, 1.2 eq.) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of the sulfonyl chloride (1.1 eq.) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for the appropriate time (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Formation of Sulfonate Esters

Sulfonyl chlorides react with alcohols or phenols to form sulfonate esters.[1] This reaction is also typically performed in the presence of a base.

Diagram 2: Workflow for Sulfonate Ester Synthesis

Caption: A typical experimental workflow for the synthesis of sulfonate esters.

Sulfonate esters, particularly tosylates (from p-toluenesulfonyl chloride) and mesylates (from methanesulfonyl chloride), are excellent leaving groups in nucleophilic substitution and elimination reactions.[9] This property makes them valuable intermediates for further functional group transformations.[10]

The Unique Reactivity of Chlorosulfonyl Isocyanate (CSI)

Chlorosulfonyl isocyanate (CSI, ClSO₂NCO) is a highly reactive and versatile reagent that contains both a chlorosulfonyl group and an isocyanate group.[11][12] Its remarkable electrophilicity makes it a key molecule for introducing the sulfamoyl moiety (-SO₂NH-).[11][13]

CSI possesses two primary electrophilic sites: the carbon of the isocyanate group and the sulfur of the chlorosulfonyl group.[11] Generally, the isocyanate carbon is the more reactive site towards nucleophiles.[14]

Diagram 3: Reactive Sites of Chlorosulfonyl Isocyanate

Caption: The two electrophilic centers of chlorosulfonyl isocyanate.

CSI reacts with a wide range of functional groups, including amines, alcohols, and olefins, to form a variety of important products such as sulfamides, carbamates, and β-lactams.[11] The reaction with alkenes, for instance, can proceed through a stepwise dipolar pathway or a concerted [2+2] cycloaddition, depending on the structure of the alkene.[15][16][17]

Due to its high reactivity, CSI must be handled with care in anhydrous, inert solvents such as chlorinated solvents or acetonitrile.[11][12] It reacts violently with water.[18][19]

Applications in Drug Development

The reactivity of the chlorosulfonyl group is strategically exploited in drug discovery and development.

-

Introduction of Sulfonamide Moieties: As previously mentioned, the sulfonamide group is a privileged scaffold in medicinal chemistry. The use of sulfonyl chlorides allows for the late-stage introduction of this group, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[1][3]

-

Modification of Pharmacokinetic Properties: The introduction of a sulfonate ester or sulfonamide can significantly alter the solubility, bioavailability, and metabolic stability of a drug candidate.[1]

-

Prodrug Strategies: Sulfonate esters can be designed as prodrugs that are cleaved in vivo to release the active pharmaceutical ingredient.

-

Building Complex Molecular Frameworks: Heterocyclic sulfonyl chlorides are particularly valuable building blocks for constructing diverse drug candidates with tailored pharmacological profiles.[2]

Safety Considerations

Sulfonyl chlorides and especially chlorosulfonyl isocyanate are reactive and potentially hazardous chemicals.[19][20]

-

Toxicity and Corrosivity: They are often corrosive and can cause severe burns upon contact with skin and eyes.[21][22] Inhalation of their vapors can lead to respiratory irritation.[22][23]

-

Reactivity with Water: Many sulfonyl chlorides, and particularly CSI, react violently with water.[18][19][21] All reactions and handling should be performed under anhydrous conditions.

-

Handling Precautions: Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[21] All manipulations should be conducted in a well-ventilated fume hood.[24]

Conclusion